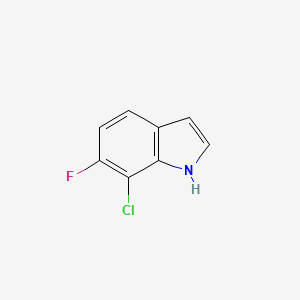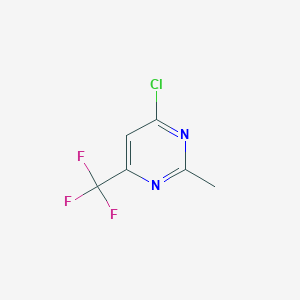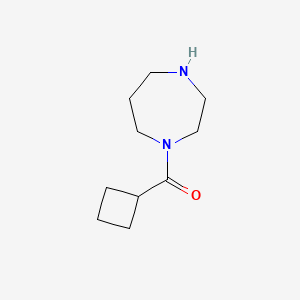
1-(Cyclobutylcarbonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylcarbonyl)-1,4-diazepane, also known as CDCD, is a six-membered ring compound with two nitrogen atoms present in its heterocyclic structure. It has the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol .
Synthesis Analysis
The synthesis of 1-(Cyclobutylcarbonyl)-1,4-diazepane could potentially involve carbonyl chemistry . Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . Once a tetrahedral intermediate is formed, aldehydes and ketones cannot reform their carbonyls . Protodeboronation of pinacol boronic esters could also be a part of the synthesis process .Molecular Structure Analysis
The molecular structure of 1-(Cyclobutylcarbonyl)-1,4-diazepane involves a cyclobutylcarbonyl group and a 1,4-diazepane ring . Cycloalkanes, such as cyclobutane, are cyclic hydrocarbons where the carbon atoms are arranged in the form of a ring . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1-(Cyclobutylcarbonyl)-1,4-diazepane could potentially involve nucleophilic addition to carbonyls . The carbon of the carbonyl group, being electron-poor, is an electrophile and a target for attack by an electron-rich nucleophilic group . E1 elimination could also be a possible reaction .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivative Formation
Ugi Multicomponent Reaction : A two-step approach combining a Ugi multicomponent reaction with an intramolecular SN2 reaction leads to the efficient synthesis of diazepane systems. This method is notable for its high yield and versatility in producing various derivatives of 1,4-diazepane (Banfi et al., 2007).
One-Pot Access to Diazepane Derivatives : A cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes allows for a user-friendly and stereoselective synthesis of 1,4-diazepane derivatives. This method emphasizes efficiency and simplicity (Sotoca et al., 2009).
Hydrogen Borrowing Syntheses : The synthesis of 1,4-diazacycles through diol-diamine coupling, facilitated by a (pyridyl)phosphine-ligated ruthenium(II) catalyst, showcases a novel method for generating diazepanes. This process is distinguished by its ability to tolerate various amines and alcohols, relevant to medicinal platforms (Nalikezhathu et al., 2023).
Microwave-Assisted Synthesis : Utilizing microwave irradiation, efficient access to 1,4-diazepane derivatives is achieved through the synthesis of 7-substituted-1,4-diazepin-5-ones. This method is recognized for its rapid process and good yield, highlighting the potential for scalable production (Wlodarczyk et al., 2007).
Catalysis and Chemical Transformation
Manganese(III) Complexes in Olefin Epoxidation : Manganese(iii) complexes with 1,4-diazepane ligands show significant potential in olefin epoxidation. The Lewis acidity of these complexes can be tuned, influencing epoxide yield and product selectivity. This application demonstrates the role of 1,4-diazepane in catalytic processes (Sankaralingam & Palaniandavar, 2014).
Solid-Phase Organic Synthesis of Chiral Diazepanes : The solid-phase synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes demonstrates their potential as σ1 receptor ligands. This method underscores the importance of 1,4-diazepane in pharmacological research (Fanter et al., 2018).
Biological Evaluation and Medicinal Applications
- T-Type Calcium Channel Blockers : Research on 1,4-diazepane derivatives as T-type calcium channel blockers highlights their potential in treating related diseases. This study discovered a specific compound with promising pharmacokinetic characteristics for further investigation (Gu et al., 2010).
Safety And Hazards
While specific safety data for 1-(Cyclobutylcarbonyl)-1,4-diazepane was not found, it’s generally advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes when handling similar chemicals . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Eigenschaften
IUPAC Name |
cyclobutyl(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-3-1-4-9)12-7-2-5-11-6-8-12/h9,11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAICECVBKBZCGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588160 |
Source


|
| Record name | Cyclobutyl(1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(1,4-diazepan-1-yl)methanone | |
CAS RN |
926193-28-4 |
Source


|
| Record name | Cyclobutyl(1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

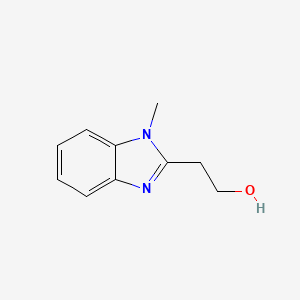
![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)
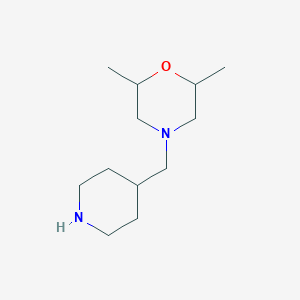
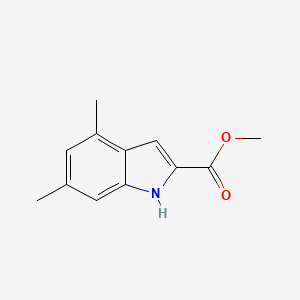
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
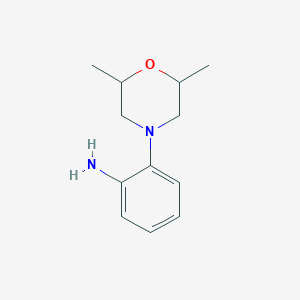
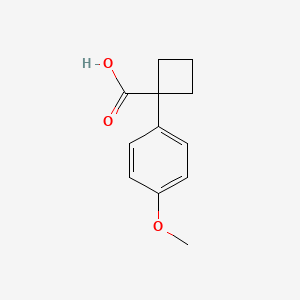
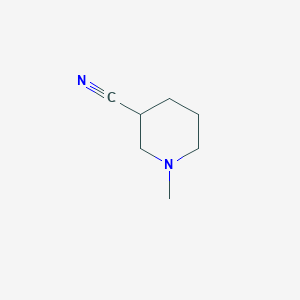
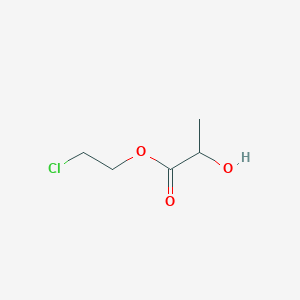
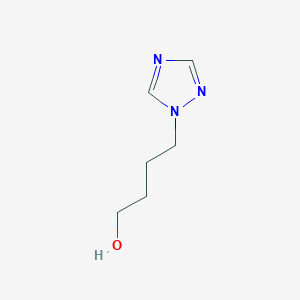
![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
